2-amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
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Overview
Description
2-Amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring substituted with an amino group, a methyl group, a phenyl group, and a pyridin-3-ylmethyl group, making it a versatile molecule for further chemical modifications and applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit protein kinase c (pkc) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
Based on its structural similarity to other known inhibitors, it is plausible that it binds to its target protein and inhibits its activity, leading to downstream effects .
Biochemical Pathways
Given its potential role as a protein kinase inhibitor, it could impact a variety of cellular processes, including cell growth and differentiation, gene expression, membrane transport, and cell cycle progression .
Result of Action
As a potential protein kinase inhibitor, it could potentially disrupt normal cellular processes, leading to various outcomes depending on the specific kinases it targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide typically involves multiple steps, starting with the construction of the thiophene core. One common approach is the cyclization of a suitable precursor containing sulfur and a halogenated compound. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure, potentially altering its properties.
Substitution: : Substitution reactions can introduce new substituents onto the thiophene ring, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted thiophene derivatives, each with unique chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating polymers, dyes, and other materials with specific properties.
Biology
Biologically, 2-amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide has shown potential as a bioactive molecule
Medicine
In medicine, this compound has been studied for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antioxidant, and anticancer activities, making it a candidate for further research in drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific applications. Its versatility allows for a wide range of uses in different industrial processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide include:
2-aminothiazole derivatives
Indole derivatives
Pyrazolone derivatives
Uniqueness
Compared to these similar compounds, this compound stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
2-amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-15(14-7-3-2-4-8-14)16(17(19)23-12)18(22)21-11-13-6-5-9-20-10-13/h2-10H,11,19H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRHGWSVPWOCRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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